molecular formula C8H12ClNO4S B14007288 Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate CAS No. 58178-01-1

Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate

Katalognummer: B14007288
CAS-Nummer: 58178-01-1
Molekulargewicht: 253.70 g/mol
InChI-Schlüssel: AJUDHPVJFUCOHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate is an organic compound with a complex structure that includes functional groups such as an ester, amide, and thioether

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate typically involves multiple steps. One common method includes the reaction of 3-chloro-2-hydroxypropanoic acid with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with thioacetic acid to introduce the thioether group, followed by the addition of methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-acetamido-2-acetylsulfanyl-3-bromo-propanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-acetamido-2-acetylsulfanyl-3-iodo-propanoate: Similar structure but with an iodine atom instead of chlorine.

    Methyl 2-acetamido-2-acetylsulfanyl-3-fluoro-propanoate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

Eigenschaften

CAS-Nummer

58178-01-1

Molekularformel

C8H12ClNO4S

Molekulargewicht

253.70 g/mol

IUPAC-Name

methyl 2-acetamido-2-acetylsulfanyl-3-chloropropanoate

InChI

InChI=1S/C8H12ClNO4S/c1-5(11)10-8(4-9,7(13)14-3)15-6(2)12/h4H2,1-3H3,(H,10,11)

InChI-Schlüssel

AJUDHPVJFUCOHK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(CCl)(C(=O)OC)SC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.